molecular formula C36H23BrN2 B8380536 9-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)-3-bromo-9H-carbazole

9-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)-3-bromo-9H-carbazole

Katalognummer: B8380536
Molekulargewicht: 563.5 g/mol
InChI-Schlüssel: FOCYQRGVBUHMAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(4’-(9H-carbazol-9-yl)biphenyl-4-yl)-3-bromo-9H-carbazole is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their unique electronic properties, making them valuable in various scientific and industrial applications, particularly in the field of organic electronics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4’-(9H-carbazol-9-yl)biphenyl-4-yl)-3-bromo-9H-carbazole typically involves multiple steps, starting from commercially available carbazole. The synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for bromination and coupling reactions, and employing large-scale purification techniques such as crystallization and distillation.

Analyse Chemischer Reaktionen

Types of Reactions

9-(4’-(9H-carbazol-9-yl)biphenyl-4-yl)-3-bromo-9H-carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Wissenschaftliche Forschungsanwendungen

9-(4’-(9H-carbazol-9-yl)biphenyl-4-yl)-3-bromo-9H-carbazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 9-(4’-(9H-carbazol-9-yl)biphenyl-4-yl)-3-bromo-9H-carbazole in electronic devices involves its ability to transport holes efficiently. The compound’s molecular structure allows for effective overlap of π-orbitals, facilitating charge transfer. In OLEDs, it acts as a host material, providing a suitable matrix for energy transfer from dopant molecules, leading to enhanced electroluminescence and color purity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

9-(4’-(9H-carbazol-9-yl)biphenyl-4-yl)-3-bromo-9H-carbazole is unique due to the presence of the bromine atom, which allows for further functionalization and modification. This makes it a versatile compound for various applications in organic electronics and materials science.

Eigenschaften

Molekularformel

C36H23BrN2

Molekulargewicht

563.5 g/mol

IUPAC-Name

3-bromo-9-[4-(4-carbazol-9-ylphenyl)phenyl]carbazole

InChI

InChI=1S/C36H23BrN2/c37-26-17-22-36-32(23-26)31-9-3-6-12-35(31)39(36)28-20-15-25(16-21-28)24-13-18-27(19-14-24)38-33-10-4-1-7-29(33)30-8-2-5-11-34(30)38/h1-23H

InChI-Schlüssel

FOCYQRGVBUHMAC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)Br)C8=CC=CC=C86

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.